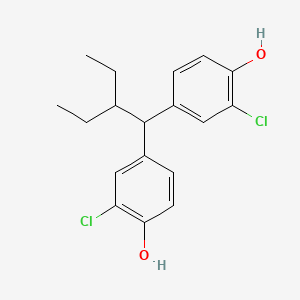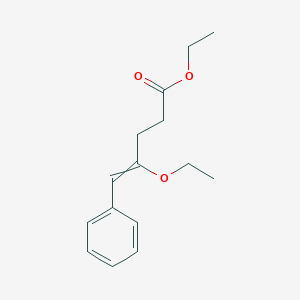![molecular formula C24H37NO B14347638 N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine CAS No. 90504-87-3](/img/structure/B14347638.png)
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is a chemical compound that belongs to the class of amines It features a naphthalene ring attached to a decan-1-amine structure, with two ethyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine typically involves the reaction of naphthalene derivatives with decan-1-amine under specific conditions. One common method involves the use of halogenoalkanes, where the halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. The process involves multiple stages, including the formation of primary, secondary, and tertiary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles and Electrophiles: These include halides, hydroxides, and various organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring structure allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine:
N,N-Dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom, used in various chemical reactions.
Uniqueness
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is unique due to its specific structural arrangement, which combines the properties of a long alkyl chain with the aromatic naphthalene ring.
Properties
CAS No. |
90504-87-3 |
|---|---|
Molecular Formula |
C24H37NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N,N-diethyl-10-naphthalen-2-yloxydecan-1-amine |
InChI |
InChI=1S/C24H37NO/c1-3-25(4-2)19-13-9-7-5-6-8-10-14-20-26-24-18-17-22-15-11-12-16-23(22)21-24/h11-12,15-18,21H,3-10,13-14,19-20H2,1-2H3 |
InChI Key |
DDULTEVEIBVTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)





![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
